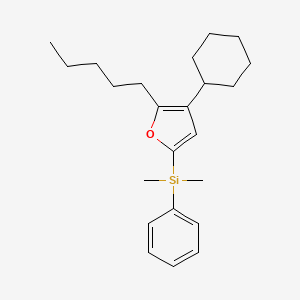
5,6-Bis(benzyloxy)-1h-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dibenzyloxyindole , is a chemical compound with the molecular formula C22H19NO2. It has a molecular weight of 329.39 g/mol. The compound’s structure consists of an indole core substituted with two benzyloxy groups at positions 5 and 6 .
Méthodes De Préparation
Synthetic Routes:: The synthetic preparation of 5,6-bis(benzyloxy)-1H-indole-2-carboxylic acid involves the following steps:
Indole Formation: Start with indole as the precursor. Various methods can be employed to synthesize indole, such as the Fischer indole synthesis or the Bischler–Möhlau indole synthesis.
Benzylation: Introduce the benzyloxy groups at positions 5 and 6 of the indole ring. This can be achieved through benzylation reactions using benzyl halides or benzyl alcohols.
Carboxylation: Finally, carboxylation of the benzyloxyindole intermediate yields this compound.
Industrial Production:: While specific industrial production methods are not widely documented, the compound can be synthesized on a laboratory scale using the above synthetic routes.
Analyse Des Réactions Chimiques
5,6-Bis(benzyloxy)-1H-indole-2-carboxylic acid can undergo various reactions:
Oxidation: It may be oxidized to form its corresponding carboxylic acid or other derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The benzyloxy groups can be substituted with other functional groups. Common reagents and conditions depend on the specific reaction type.
Applications De Recherche Scientifique
This compound finds applications in:
Chemistry: As a building block for the synthesis of other indole derivatives.
Biology: It may serve as a probe or ligand in biological studies.
Medicine: Its potential pharmacological properties are yet to be fully explored.
Industry: It could be used in the development of new materials or pharmaceuticals.
Mécanisme D'action
The precise mechanism of action for 5,6-bis(benzyloxy)-1H-indole-2-carboxylic acid remains an area of investigation. It likely interacts with specific molecular targets or pathways, but further research is needed.
Comparaison Avec Des Composés Similaires
While no direct analogs are mentioned, comparing its structure and reactivity with other indole derivatives can highlight its uniqueness.
Propriétés
Numéro CAS |
4966-40-9 |
|---|---|
Formule moléculaire |
C23H19NO4 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
5,6-bis(phenylmethoxy)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C23H19NO4/c25-23(26)20-11-18-12-21(27-14-16-7-3-1-4-8-16)22(13-19(18)24-20)28-15-17-9-5-2-6-10-17/h1-13,24H,14-15H2,(H,25,26) |
Clé InChI |
TYUJHLDUESKKPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=C(N3)C(=O)O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


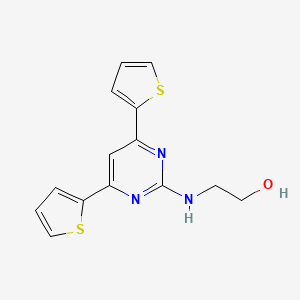
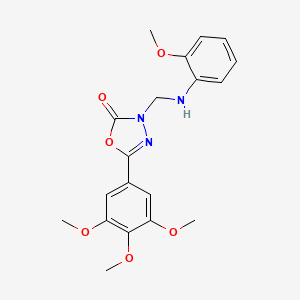



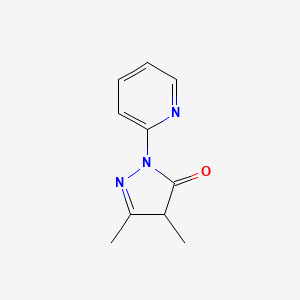

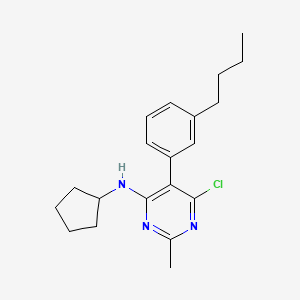
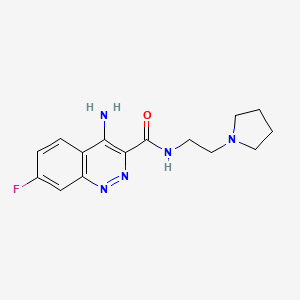

![3-Benzyl-4-[hydroxy(phenyl)methyl]oxolan-2-one](/img/structure/B12909836.png)

